molecular formula C12H9NO B11909555 2-Methylindeno[1,2-b]pyrrol-4(1H)-one CAS No. 112807-60-0

2-Methylindeno[1,2-b]pyrrol-4(1H)-one

Cat. No.: B11909555
CAS No.: 112807-60-0
M. Wt: 183.21 g/mol
InChI Key: FFIHFMMKEAYUFG-UHFFFAOYSA-N
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Description

2-Methylindeno[1,2-b]pyrrol-4(1H)-one is a heterocyclic compound that features a fused indene and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylindeno[1,2-b]pyrrol-4(1H)-one typically involves the condensation of indene derivatives with pyrrole under specific conditions. One common method includes the use of catalysts such as Amberlyst 15 to facilitate the reaction . The reaction conditions often involve heating the reactants in a suitable solvent to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylindeno[1,2-b]pyrrol-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: N-bromosuccinimide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various halogenating agents and nucleophiles under controlled temperatures.

Major Products Formed

    Oxidation: Formation of dark blue polymers.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted indeno-pyrrole derivatives.

Scientific Research Applications

2-Methylindeno[1,2-b]pyrrol-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylindeno[1,2-b]pyrrol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylindeno[1,2-b]pyrrol-4(1H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to form polymers and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

112807-60-0

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

2-methyl-1H-indeno[1,2-b]pyrrol-4-one

InChI

InChI=1S/C12H9NO/c1-7-6-10-11(13-7)8-4-2-3-5-9(8)12(10)14/h2-6,13H,1H3

InChI Key

FFIHFMMKEAYUFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C3=CC=CC=C3C2=O

Origin of Product

United States

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